1-[4-(Dimethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(Dimethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H29N5. It is a member of the benzimidazole family, which is known for its diverse biological and clinical applications
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[4-(Dimethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[4-(Dimethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile can be compared with other benzimidazole derivatives, such as 1-[4-(Diethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile and 1-(4-(Dimethylamino)anilino)-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications
Biological Activity
1-[4-(Dimethylamino)anilino]-2-isopentyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C21H19N5 and features a pyrido[1,2-a]benzimidazole core structure with a dimethylaminoanilino group and a carbonitrile moiety. This unique structure is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Inhibition of Tumor Growth : The compound may inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is critical in many cancers.
- Cytotoxic Effects : It has been shown to induce apoptosis in cancer cells through caspase activation and DNA damage.
- Antimicrobial Activity : Similar compounds have demonstrated the ability to bind to DNA and inhibit DNA-dependent enzymes, suggesting potential antimicrobial properties.
Antitumor Activity
Recent studies have evaluated the antitumor potential of various benzimidazole derivatives, including compounds structurally related to this compound. Key findings include:
- Cell Line Testing : The compound was tested against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines using WST-1 assays. Results indicated significant cytotoxicity with IC50 values in the low micromolar range.
- Mechanisms of Action : Apoptosis assays revealed that treatment led to increased caspase 3/7 activity, indicating that the compound induces programmed cell death in hypoxic tumor environments .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | 6.26 ± 0.33 | Apoptosis via caspase activation |
This compound | WM115 | 6.48 ± 0.11 | DNA damage induction |
Antimicrobial Activity
The compound's structural analogs have been evaluated for antimicrobial properties. Studies suggest that similar benzimidazole derivatives can effectively inhibit bacterial growth by intercalating into DNA or binding to its minor groove .
Case Studies
A notable study investigated a series of benzimidazole derivatives for their antitumor and antimicrobial activities. The results indicated that compounds with specific substituents demonstrated enhanced potency against various cancer cell lines while maintaining lower toxicity profiles .
Properties
Molecular Formula |
C26H29N5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[4-(dimethylamino)anilino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H29N5/c1-17(2)10-15-21-18(3)22(16-27)26-29-23-8-6-7-9-24(23)31(26)25(21)28-19-11-13-20(14-12-19)30(4)5/h6-9,11-14,17,28H,10,15H2,1-5H3 |
InChI Key |
MNFHVUMTEPKCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NC4=CC=C(C=C4)N(C)C)C#N |
Origin of Product |
United States |
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